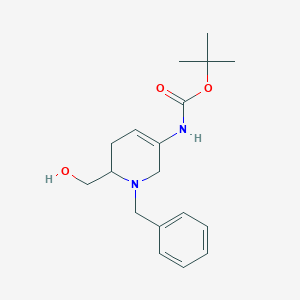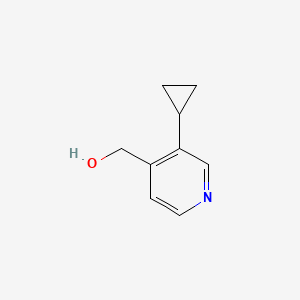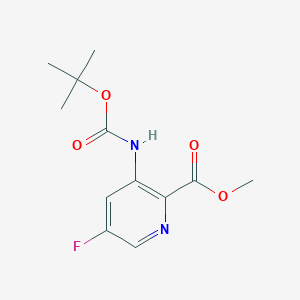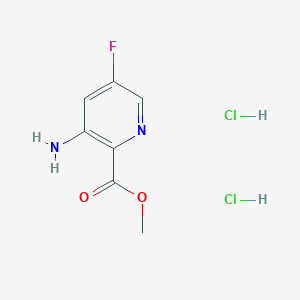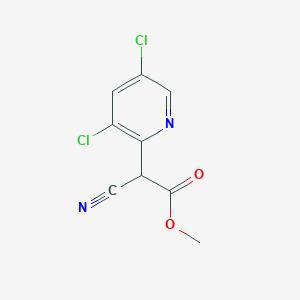
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate
描述
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a pyridine ring substituted with chlorine atoms at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles
Major Products Formed
科学研究应用
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
作用机制
The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Methyl cyanoacetate: A simpler analog without the pyridine ring.
Ethyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate: An ethyl ester analog.
2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid: The carboxylic acid analog
Uniqueness
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is unique due to the presence of both the cyano group and the dichloropyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIBDVIZSCXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

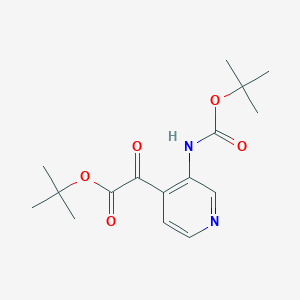
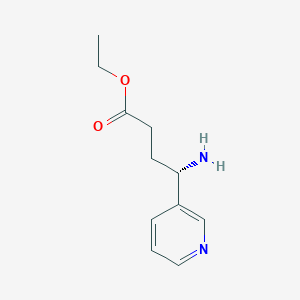
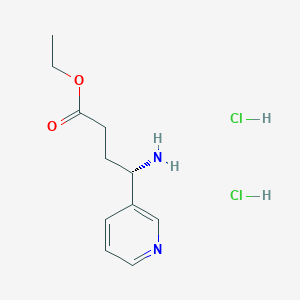
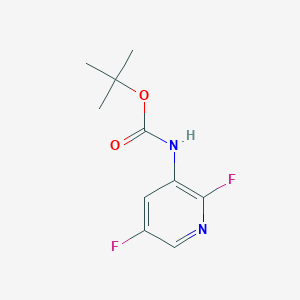
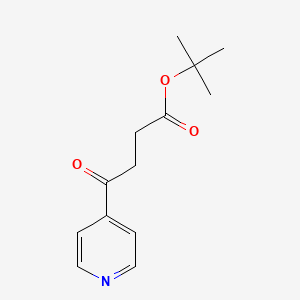
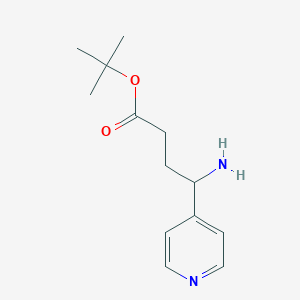
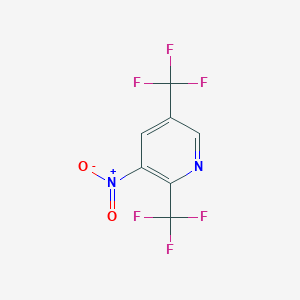
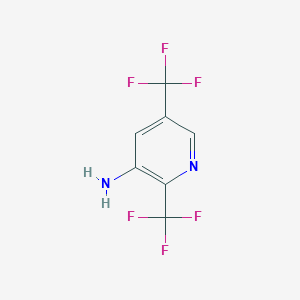
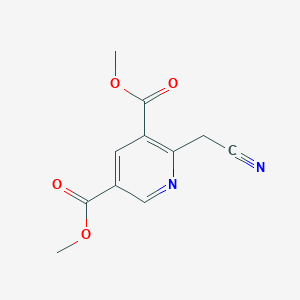
![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B8190875.png)
